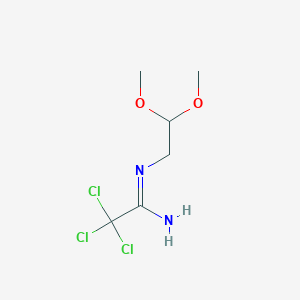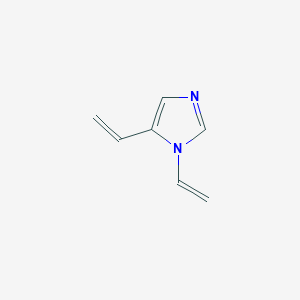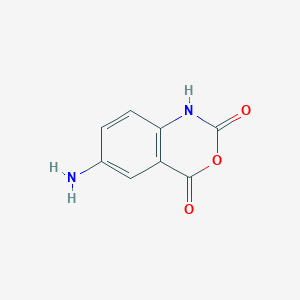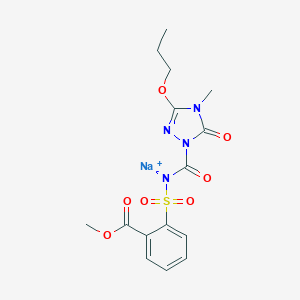
Propoxycarbazone-sodium
概要
説明
Propoxycarbazone-sodium is a postemergence herbicide primarily used to control various annual and perennial grasses in rye, triticale, and wheat . Its efficacy is the result of the inhibition of the enzyme acetolactate synthase (ALS) in target plants .
Molecular Structure Analysis
The molecular formula of Propoxycarbazone-sodium is C15H17N4NaO7S . The IUPAC name is sodium; (2-methoxycarbonylphenyl)sulfonyl- (4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide . The molecular weight is 420.4 g/mol .科学的研究の応用
Control of Downy Brome in Perennial Grasses
Propoxycarbazone-sodium has been used effectively for the control of downy brome (Bromus tectorum), an invasive annual grass, in perennial grasses . This application is particularly useful in rangelands where the establishment of perennial grasses can be compromised by infestations of downy brome .
Use in Small Grains
Propoxycarbazone-sodium is a selective herbicide that’s currently labeled for downy brome control in small grains . Its performance on established perennial grass stands in rangelands was unknown until recent studies .
Plant-Back Interval and Postemergence Application Response
Studies have been conducted to determine the plant-back interval and postemergence application response of seven perennial grass species to propoxycarbazone-sodium . The results showed that grass tolerance to both propoxycarbazone-sodium and imazapic was good when applied 90 and 120 days before planting (DBP) .
Impact on Plant Biomass
The greatest impact on plant biomass was observed from herbicide applied at planting or after planting . Certain grass species showed different levels of tolerance to propoxycarbazone-sodium and imazapic .
Tolerance in Different Grass Species
Crested and intermediate wheatgrass (Agropyron cristatum and Thinopyrum intermedium) biomass production was not affected when herbicides were applied 90 or 120 DBP . Western wheatgrass (Pascopyrum smithii) and Russian wildrye (Psathyrostachys juncea) showed tolerance to imazapic applied before planting .
Least Tolerance in Certain Grass Species
Smooth brome (Bromus inermis), sheep fescue (Festuca ovina), and orchardgrass (Dactylis glomerata) showed the least amount of tolerance to propoxycarbazone-sodium and imazapic .
作用機序
Target of Action
Propoxycarbazone-sodium primarily targets the enzyme acetolactate synthase (ALS) in plants . This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine .
Mode of Action
Propoxycarbazone-sodium acts as a post-emergence herbicide . It inhibits the activity of the ALS enzyme, thereby disrupting the synthesis of BCAAs . This disruption leads to a deficiency of these essential amino acids, causing stunted growth and eventually leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Propoxycarbazone-sodium is the synthesis of BCAAs . By inhibiting the ALS enzyme, Propoxycarbazone-sodium prevents the production of these amino acids, which are vital for protein synthesis and plant growth .
Pharmacokinetics
Propoxycarbazone-sodium is highly soluble in water and mobile in soils . This high solubility and mobility allow it to be readily taken up by plants and translocated to the site of action . Its high mobility also means it has a high tendency to leach to groundwater .
Result of Action
The inhibition of ALS by Propoxycarbazone-sodium leads to a deficiency of BCAAs in plants . This deficiency disrupts protein synthesis and plant growth, causing the plants to become stunted and eventually die .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propoxycarbazone-sodium. For instance, its high solubility in water and mobility in soils can lead to leaching, particularly in areas with high rainfall . These characteristics can influence its distribution in the environment and its availability to plants .
Safety and Hazards
特性
IUPAC Name |
sodium;(2-methoxycarbonylphenyl)sulfonyl-(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O7S.Na/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3;/h5-8H,4,9H2,1-3H3,(H,17,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQGDDUXDKCWRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN(C(=O)N1C)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N4NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034864 | |
| Record name | Propoxycarbazone-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In dichloromethane 1.5, n-heptane, xylene and isopropanol <0.1 (all in g/L, 20 °C), In water (g/L, 20 °C): 2.9 (pH 4); 42.0 (pH 7, pH 9) | |
| Record name | Propoxycarbazone-sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.42 at 20 °C | |
| Record name | Propoxycarbazone-sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<1X10-8 Pa at 20 °C | |
| Record name | Propoxycarbazone-sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Propoxycarbazone-sodium | |
Color/Form |
Colorless crystalline powder | |
CAS RN |
181274-15-7 | |
| Record name | Propoxycarbazone-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPOXYCARBAZONE-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7Z8Z1D27B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propoxycarbazone-sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
230-240 °C (decomposes) | |
| Record name | Propoxycarbazone-sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7891 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does propoxycarbazone-sodium work as a herbicide?
A1: Propoxycarbazone-sodium belongs to the sulfonylaminocarbonyltriazolinone (SCT) group of herbicides, which act as acetolactate synthase (ALS) inhibitors. [] ALS is a key enzyme in plants, responsible for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. By inhibiting ALS, propoxycarbazone-sodium disrupts BCAA production, ultimately leading to plant death. []
Q2: What are the common mechanisms of resistance to propoxycarbazone-sodium in weeds?
A2: The most common resistance mechanism involves mutations in the ALS gene, altering the target site and reducing the herbicide's binding affinity. [, ] Another mechanism is enhanced metabolism, where plants break down the herbicide more rapidly, reducing its effectiveness. [, ]
Q3: Is there cross-resistance between propoxycarbazone-sodium and other ALS-inhibiting herbicides?
A3: Yes, cross-resistance has been observed. Studies have shown that weeds resistant to one ALS inhibitor, such as chlorsulfuron or sulfosulfuron, can also exhibit resistance to propoxycarbazone-sodium. [, , ] The level of cross-resistance varies depending on the specific mutation in the ALS gene. [, ]
Q4: Are there any specific mutations linked to propoxycarbazone-sodium resistance?
A4: Research has identified a specific mutation in the ALS gene, substituting proline with serine at position 197 (Pro197Ser), that confers resistance to propoxycarbazone-sodium in Bromus tectorum (downy brome). [] This mutation has also been observed in other weed species. []
Q5: Can propoxycarbazone-sodium be used to control herbicide-resistant biotypes of weeds?
A5: The effectiveness of propoxycarbazone-sodium against resistant weeds depends on the specific resistance mechanism and the weed species. While it may provide control in some cases, in others, alternative herbicides or non-chemical control methods might be necessary. [, , ]
Q6: What is the persistence of propoxycarbazone-sodium in the soil?
A6: The half-life of propoxycarbazone-sodium in soil varies depending on factors like soil type, organic matter content, and environmental conditions. Studies show a half-life ranging from 31 to 54 days in different soil types. []
Q7: Does propoxycarbazone-sodium pose any risk to subsequent crops in rotation?
A7: While propoxycarbazone-sodium generally breaks down relatively quickly in the soil, there is a potential for carryover effects on sensitive crops. Studies suggest avoiding cultivating crops like winter oilseed rape after propoxycarbazone-sodium application. []
Q8: Are there any environmental concerns regarding the use of propoxycarbazone-sodium?
A8: Like most herbicides, propoxycarbazone-sodium can have ecological impacts. It's crucial to use it responsibly, following recommended application rates and timings to minimize potential harm to non-target organisms and water resources. [, ]
Q9: What weeds are effectively controlled by propoxycarbazone-sodium?
A9: Propoxycarbazone-sodium exhibits excellent control over various grass weeds, including downy brome (Bromus tectorum), cheat (Bromus secalinus), wild oat (Avena fatua), and black-grass (Alopecurus myosuroides). [, , , , ] It also demonstrates activity against some broadleaf weeds. []
Q10: Can propoxycarbazone-sodium be used in combination with other herbicides?
A11: Yes, propoxycarbazone-sodium is often used in combination with other herbicides to broaden the weed control spectrum and manage herbicide resistance. [, , , ] For example, it's used with mesosulfuron-methyl, iodosulfuron-methyl-sodium, and mefenpyr-diethyl in commercial formulations. [, , ]
Q11: Are there any adjuvants that enhance the efficacy of propoxycarbazone-sodium?
A12: Studies have shown that certain adjuvants can improve the activity of propoxycarbazone-sodium. Oil adjuvants, in particular, have been found to enhance its efficacy in controlling weeds like common oat. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



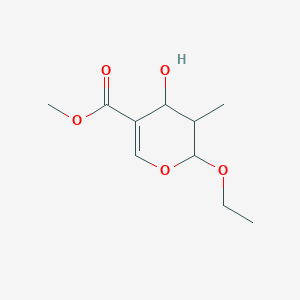
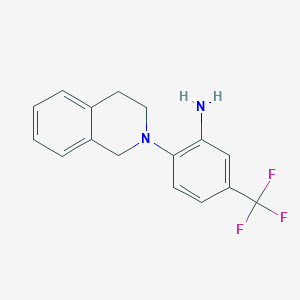


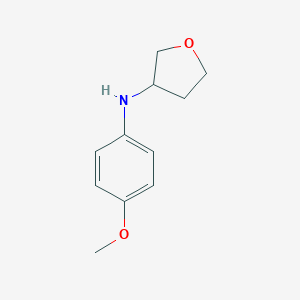
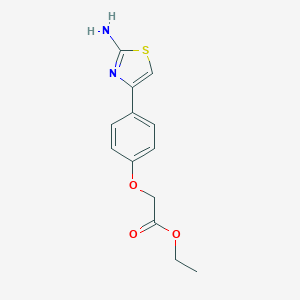

![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
